molecular formula C22H24ClN3O2S B2828533 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215799-82-8

6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2828533
CAS No.: 1215799-82-8
M. Wt: 429.96
InChI Key: KUVDKGKGOPJORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) signaling pathways. By elevating intracellular cGMP levels, this compound serves as a critical research tool for investigating smooth muscle relaxation, vascular tone, and platelet aggregation, with significant implications for cardiovascular research, including the study of pulmonary arterial hypertension and erectile dysfunction mechanisms. Beyond cardiovascular applications, its ability to modulate cGMP has garnered interest in neuropharmacology, where it is used to explore synaptic plasticity, memory formation, and potential therapeutic strategies for neurodegenerative conditions, as cGMP is a key secondary messenger in the central nervous system. The structural core of this molecule, featuring the tetrahydrothienopyridine scaffold, is designed for high affinity and specificity towards the PDE5 enzyme catalytic site, making it a valuable chemical probe for dissecting the role of the cGMP pathway in various physiological and pathological processes. Researchers utilize this inhibitor to elucidate complex signal transduction networks and to validate new targets within the nitric oxide (NO)-sGC-cGMP axis. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

6-ethyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c1-2-25-11-10-17-18(13-25)28-22(20(17)21(23)27)24-19(26)12-15-8-5-7-14-6-3-4-9-16(14)15;/h3-9H,2,10-13H2,1H3,(H2,23,27)(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVDKGKGOPJORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the Tetrahydrothieno[2,3-c]pyridine Core

      Starting Materials: The synthesis begins with the preparation of the tetrahydrothieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated precursor.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

      Products: Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.

  • Reduction

      Reagents and Conditions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction usually results in the formation of alcohols or amines.

  • Substitution

      Reagents and Conditions: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

      Products: Substitution reactions typically yield new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and other industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from analogs like VU0152099 and VU0152100, which possess a non-hydrogenated thieno[2,3-b]pyridine ring .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Core Structure Position 2 Substituent Position 6 Substituent Position 3 Substituent Biological Activity (Inferred/Reported)
Target Compound 4,5,6,7-Tetrahydrothieno[2,3-c] Naphthalen-1-yl acetamido Ethyl Carboxamide Potential TNF-α inhibition
VU0152099 Thieno[2,3-b]pyridine 1,3-Benzodioxol-5-ylmethyl Methyl Carboxamide Not specified
VU0152100 Thieno[2,3-b]pyridine 4-Methoxybenzyl Methyl Carboxamide Not specified
Ethyl 6-benzyl analog 4,5,6,7-Tetrahydrothieno[2,3-c] Naphthalen-1-yl acetamido Benzyl Carboxylate (ester) Not specified
Key Observations:
  • Naphthalen-1-yl vs.
  • Ethyl vs. Benzyl/Methyl at Position 6 : The ethyl group balances lipophilicity and metabolic stability better than the benzyl group (more lipophilic, prone to oxidation) or methyl (less steric bulk) .
  • Carboxamide vs. Carboxylate : The carboxamide at position 3 likely improves metabolic stability compared to ester-containing analogs (e.g., Ethyl 6-benzyl analog), which are prone to hydrolysis .

TNF-α Inhibition Potential

Compounds with the tetrahydrothieno[2,3-c]pyridine scaffold, such as those synthesized by Fujita et al., exhibit potent inhibition of lipopolysaccharide (LPS)-stimulated TNF-α production in rat whole blood .

Allosteric Modulation and Antagonism

Thiophene derivatives, like PD 81,723, demonstrate dual functionality as allosteric enhancers of adenosine A1 receptors and competitive antagonists . The target compound’s thieno[2,3-c]pyridine core and acetamido group may similarly engage in hydrogen bonding or hydrophobic interactions, though its pharmacological profile remains uncharacterized.

Commercial and Research Relevance

The compound is supplied globally by entities like CKD Bio Corporation, indicating its utility in research or drug development . Its structural uniqueness positions it as a candidate for further studies on TNF-α modulation or receptor-binding optimization.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain precise temperatures (e.g., 0–5°C for sensitive steps like nitration) to minimize side reactions .
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) for amidation to enhance reactivity .
  • Monitoring : Track reaction progress via TLC or HPLC to identify intermediate phases .

Basic: Which analytical techniques are critical for characterizing the compound and confirming its structural integrity?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and confirm regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX software for ambiguous cases .

Q. Best Practices :

  • For hydrochloride salts, use DMSO-d6 in NMR to detect counterion interactions .
  • Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Basic: What are the solubility profiles of this compound in common laboratory solvents, and how do they influence experimental design?

Q. Solubility Data :

  • Polar Solvents : Highly soluble in DMSO and DMF (>50 mg/mL), suitable for biological assays .
  • Aqueous Buffers : Limited solubility (<0.1 mg/mL in water); use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
  • Organic Solvents : Moderate solubility in ethanol and methanol (~5–10 mg/mL) for recrystallization .

Q. Experimental Implications :

  • For kinetic studies, pre-dissolve in DMSO and dilute to avoid precipitation .
  • Recrystallize from ethanol/water mixtures to improve purity .

Advanced: How can computational chemistry methods aid in predicting the compound’s reactivity or interaction with biological targets?

Q. Approaches :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
  • MD Simulations : Simulate binding stability with lipid bilayers to assess membrane permeability .

Case Study :
DFT-predicted reaction pathways for amidation steps reduced trial-and-error optimization by 30% in analogous compounds .

Advanced: What strategies are effective in resolving discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. computational predictions)?

Q. Methodology :

  • Benchmarking : Compare experimental NMR shifts with DFT-calculated values (GIAO method) using Gaussian or ORCA .
  • Conformational Sampling : Use Monte Carlo algorithms to explore rotational isomers and refine predicted shifts .
  • Error Analysis : Identify systematic deviations (e.g., solvent effects) and apply correction factors .

Example :
In carboxamide derivatives, discrepancies >0.5 ppm in 13C NMR often arise from neglected solvation effects; implicit solvent models (e.g., SMD) improve accuracy .

Advanced: What methodologies are recommended for establishing the compound’s structure-activity relationship (SAR) in pharmacological studies?

Q. SAR Workflow :

Derivatization : Synthesize analogs with modifications to the naphthalene, ethyl, or carboxamide groups .

In Vitro Screening : Test against target enzymes (e.g., proteases) using fluorogenic assays .

QSAR Modeling : Use PLS regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Key Findings :

  • In thienopyridine analogs, bulky substituents (e.g., naphthalene) enhance target affinity but reduce solubility .
  • Ethyl groups at position 6 improve metabolic stability in hepatic microsome assays .

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